[(1-ethyl-1H-pyrazol-3-yl)methyl][(oxolan-2-yl)methyl]amine
Description
The compound [(1-ethyl-1H-pyrazol-3-yl)methyl][(oxolan-2-yl)methyl]amine is a secondary amine featuring a pyrazole and tetrahydrofuran (oxolan) moiety. Its structure comprises:
- A 1-ethyl-1H-pyrazole ring substituted at the 3-position with a methyl group.
- An oxolan-2-ylmethyl group (tetrahydrofuran-2-ylmethyl) linked via an amine. The molecular formula is inferred as C₉H₁₆N₂O (approximate molecular weight: 168.24 g/mol), based on structurally related compounds in Enamine Ltd’s catalogue .
Properties
Molecular Formula |
C11H19N3O |
|---|---|
Molecular Weight |
209.29 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-1-(oxolan-2-yl)methanamine |
InChI |
InChI=1S/C11H19N3O/c1-2-14-6-5-10(13-14)8-12-9-11-4-3-7-15-11/h5-6,11-12H,2-4,7-9H2,1H3 |
InChI Key |
IWHHWWOPBZJOPF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNCC2CCCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-ethyl-1H-pyrazol-3-yl)methyl][(oxolan-2-yl)methyl]amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.
Formation of the Oxolane Ring: The oxolane ring is usually formed via the cyclization of 1,4-diols under acidic conditions.
Linking the Rings: The final step involves the formation of the methylamine linkage between the pyrazole and oxolane rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the oxolane ring, converting it into a tetrahydrofuran derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
[(1-ethyl-1H-pyrazol-3-yl)methyl][(oxolan-2-yl)methyl]amine has several applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors.
Industrial Applications: It is investigated for its potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which [(1-ethyl-1H-pyrazol-3-yl)methyl][(oxolan-2-yl)methyl]amine exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can interact with enzyme active sites, while the oxolane ring can enhance the compound’s binding affinity through hydrogen bonding . The methylamine linkage provides flexibility, allowing the compound to adopt conformations that optimize its interactions with biological targets .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Structural Variations and Functional Group Comparisons
The table below summarizes critical differences between the target compound and related analogs:
Structural and Functional Implications
Pyrazole vs. Thiazole vs. Triazole
- Pyrazole (target compound): Exhibits aromaticity with two adjacent nitrogen atoms, enabling hydrogen bonding and π-π interactions.
- Thiazole (): Contains a sulfur atom, which introduces electronegativity and metal-coordination capabilities. The dihydrochloride salt form enhances solubility in polar solvents .
- Triazole (): Three nitrogen atoms increase polarity and hydrogen-bond acceptor capacity, improving solubility in aqueous environments. The 1,2,3-triazole’s “click chemistry” compatibility makes it valuable for modular synthesis .
Substituent Positioning
Physicochemical Properties
- Solubility : The oxolan group enhances solubility in polar aprotic solvents (e.g., THF, DMSO). The thiazole derivative’s dihydrochloride salt () likely exhibits higher aqueous solubility.
- Thermal Stability : Pyrazole derivatives generally exhibit higher melting points than triazoles due to stronger intermolecular interactions. The target compound’s liquid/low-melting solid state is inferred from analogs .
Biological Activity
[(1-ethyl-1H-pyrazol-3-yl)methyl][(oxolan-2-yl)methyl]amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves a Mannich-type condensation reaction where 1-ethyl-1H-pyrazole is reacted with oxolane derivatives in the presence of a suitable catalyst. The compound's molecular formula is with a molecular weight of 233.31 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C12H19N5 |
| Molecular Weight | 233.31 g/mol |
| IUPAC Name | 1-(1-ethylpyrazol-3-yl)-N-[(1-ethylpyrazol-3-yl)methyl]methanamine |
| InChI Key | FPJDQSIGLYFERB-UHFFFAOYSA-N |
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in the realm of anticancer research.
Anticancer Properties
Studies have shown that complexes formed between this compound and metal ions, such as copper(II), exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS), which induce apoptosis through oxidative stress mechanisms.
The mechanism by which this compound exerts its effects can be summarized as follows:
- Formation of Metal Complexes : The compound can form stable complexes with transition metals.
- Induction of ROS : These complexes generate ROS, leading to cellular damage.
- Apoptosis Induction : The increase in oxidative stress triggers apoptotic pathways in cancer cells.
Case Studies
Several studies highlight the efficacy of this compound:
- Study on Cytotoxicity : A study demonstrated that copper(II) complexes of the compound showed significant cytotoxicity against breast cancer cell lines, indicating its potential as an anticancer agent.
- Glycine Transporter Inhibition : Another research effort focused on derivatives related to this compound, which showed promising results in inhibiting glycine transporters, potentially offering therapeutic avenues for treating schizophrenia without central nervous system side effects .
Comparative Analysis
When compared to similar compounds, [(1-ethyl-1H-pyrazol-3-y)methyl][(oxolan-2-y)methyl]amine shows unique properties due to its specific substitution patterns and the ability to form stable metal complexes.
| Compound | Unique Features |
|---|---|
| [(1-ethyl-1H-pyrazol-3-y)methyl][(oxolan-2-y)methyl]amine | Effective ROS generator; anticancer potential |
| Bis(2-ethyl-di(3,5-dimethyl-pyrazol))amine | Different substitution pattern; less cytotoxicity |
| Bis(2-fluorophenyl) derivative | Lower stability in aqueous solutions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
